2,6-Difluorobenzophenone

Catalog No.
S705023
CAS No.
59189-51-4
M.F
C13H8F2O
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzophenone

CAS Number

59189-51-4

Product Name

2,6-Difluorobenzophenone

IUPAC Name

(2,6-difluorophenyl)-phenylmethanone

Molecular Formula

C13H8F2O

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C13H8F2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H

InChI Key

KTRGJHDNHIPMEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F

Application in Organic Luminophores

Scientific Field: Organic Chemistry / Photophysics

Summary of Application: 2,6-Difluorobenzophenone has been used in the synthesis of organic luminophores, specifically 2,6-bis(diarylamino)benzophenones . These compounds exhibit thermally activated delayed fluorescence (TADF) in the aggregated state, which is crucial for applications such as time-gated bio-sensing and temperature sensing .

Methods of Application: The synthesis involves the use of density functional theory (DFT) calculations to reveal that the optical excitation took place through intramolecular charge-transfer .

Results or Outcomes: The benzophenones exhibited aggregation-induced emission . The green emission of the solids was found to include TADF, supported by the small energy gap between the excited singlet and triplet states . Thin films of poly(methyl methacrylate) doped by the benzophenones also showed green prompt and delayed fluorescence whose lifetimes were in the order of microseconds .

Application in Benzodiazepinone Synthesis

Scientific Field: Medicinal Chemistry

Summary of Application: 2,6-Difluorobenzophenone has been used in the synthesis of 7-chloro-1,3-dihydro-5-(2,6-difluorophenyl)-2H-1,4-benzodiazepin-2-one . This compound is a benzodiazepinone, a class of drugs that includes medications like diazepam and chlordiazepoxide .

Results or Outcomes: The synthesized compound was found to be very potent when compared to chlordiazepoxide and diazepam in mice .

Application in Polymer Synthesis

Scientific Field: Polymer Chemistry

Summary of Application: 2,6-Difluorobenzophenone has been used in the synthesis of functionalized aromatic polyethers . These polymers possess a combination of useful properties such as high chemical stability, in particular a high stability against hydrolysis and oxidation at moderate temperatures . They also possess a good or even extremely high thermostability and may possess high heat distortion temperatures .

Methods of Application: The synthesis involves the use of 4′-substituted 2,6-difluorobenzophenones . With regard to their application in membranes, functionalization is highly desirable, because the functional groups may significantly enhance the selectivity of the filtration or separation process .

Results or Outcomes: Aromatic polyethers, poly(ethersulfone)s and poly(ether-ketone)s are typically applied as thermostable engineering plastics and as membranes for reversal osmosis or other separation purposes .

Application in Hydrosilylation Reactions

Scientific Field: Organic Chemistry

Summary of Application: 2,6-Difluorobenzophenone has been used in hydrosilylation reactions . Hydrosilylation is a process that involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds .

Results or Outcomes: The yield of the reaction remains constant with Pybox complex according to the presence of alkyl . Steric factors matter as in the case of 2,4,6-trimethyl acetophenone and 2,6-dimethyl-4-t bu acetophenone which had shown low turnover number .

Application in 3D-Printed PEEK

Scientific Field: Material Science

Summary of Application: 2,6-Difluorobenzophenone has been used in the synthesis of Polyether ether ketone (PEEK) for 3D printing . PEEK is a highly durable polymer with an equal balance of a ketone group providing rigidity and an ether group providing flexibility .

Methods of Application: PEEK polymer is obtained by step-growth polymerization of 4,4′-difluorobenzophenone (DFPB) and hydroquinone (HQ) conducted at high temperature in a polar solvent such as diphenyl sulphone .

Results or Outcomes: The resulting PEEK polymer is used in 3D printing due to its high durability and balance of rigidity and flexibility .

2,6-Difluorobenzophenone is an organic compound with the molecular formula C13H8F2OC_{13}H_{8}F_{2}O and a molecular weight of 232.2 g/mol. It appears as a white crystalline solid and is characterized by the presence of two fluorine atoms located at the 2 and 6 positions of the benzophenone structure. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing nature of the fluorine substituents, influencing its reactivity and potential applications in various fields such as materials science and pharmaceuticals .

As mentioned earlier, DFBP has potential as a photoinitiator. When exposed to light, the molecule can undergo electronic excitation, initiating radical polymerization reactions in co-reacting monomers []. However, the detailed mechanism of action for DFBP requires further investigation.

The chemical behavior of 2,6-difluorobenzophenone is significantly influenced by its fluorinated structure. It can undergo various reactions including:

  • C-H Activation: This reaction can be facilitated by transition metals, leading to cyclometalation products. For instance, when reacted with cobalt complexes, both C-H and C-F activation pathways are observed, depending on the reaction conditions .
  • McMurry Reaction: Under specific conditions, 2,6-difluorobenzophenone can participate in the McMurry reaction to form polycyclic compounds such as 9,10-diphenylanthracene derivatives .
  • Electrophilic Aromatic Substitution: The electron-withdrawing fluorine atoms make the aromatic ring more susceptible to electrophilic attack, allowing for further functionalization .

Synthesis of 2,6-difluorobenzophenone typically involves several methodologies:

  • Direct Fluorination: This method employs fluorinating agents to introduce fluorine substituents onto benzophenone.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions with aryl halides allows for the formation of 2,6-difluorobenzophenone from appropriate precursors.
  • Condensation Reactions: The reaction between fluorinated benzaldehydes and phenylboronic acids under basic conditions can yield high purity products .

2,6-Difluorobenzophenone finds applications across various industries:

  • Material Science: It serves as a precursor for synthesizing polymers and materials with enhanced thermal stability and mechanical properties.
  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
  • UV Filters: It is used in formulations requiring ultraviolet light absorption due to its ability to absorb UV radiation effectively .

Interaction studies involving 2,6-difluorobenzophenone focus on its reactivity with different substrates under various catalytic conditions. These studies reveal insights into its potential as a ligand in coordination chemistry and its behavior in organic transformations. The selectivity between C-H and C-F activation pathways highlights its versatility in synthetic applications .

Several compounds share structural similarities with 2,6-difluorobenzophenone. Here are some notable examples along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4,4'-DifluorobenzophenoneC13H8F2OC_{13}H_{8}F_{2}OUsed primarily as a precursor for high-performance polymers like PEEK .
2,4'-DifluorobenzophenoneC13H8F2OC_{13}H_{8}F_{2}OExhibits different reactivity patterns due to the positioning of fluorine atoms .
BenzophenoneC13H10OC_{13}H_{10}OLacks fluorination; used mainly as a UV filter without enhanced reactivity .

The presence of fluorine atoms at different positions significantly alters the chemical behavior and potential applications of these compounds. 2,6-Difluorobenzophenone's unique combination of properties makes it particularly valuable in advanced material sciences and medicinal chemistry compared to its analogs.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59189-51-4

Wikipedia

2,6-Difluorobenzophenone

Dates

Modify: 2023-08-15

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